1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
It is a chemical compound with the molecular formula C13H13N3 and a molecular weight of 211.27 g/mol . This compound is characterized by its structure, which includes a pyridine ring attached to a tetrahydroquinoxaline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 2-pyridylamine with 1,2-diketones under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxaline
- 1-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoxaline
- 1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-pyridin-2-yl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C13H13N3/c1-2-6-12-11(5-1)14-9-10-16(12)13-7-3-4-8-15-13/h1-8,14H,9-10H2 |
InChI Key |
RFTRKAATUBXKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C3=CC=CC=N3 |
Origin of Product |
United States |
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